ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines a pyrimidine ring with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate starting materials such as 2,4-dichloropyrimidine with ethyl acetoacetate under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine hydrate with ethyl acetoacetate to yield 3-methyl-1H-pyrazole-4-carboxylate.
Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates. This can be achieved through a nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole or pyrimidine rings.
Reduction Products: Reduced forms of the pyrazole or pyrimidine rings.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anti-tubercular agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a potential anti-tubercular agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(6-chloropyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a methyl group.
Ethyl 1-(6-chloropyrimidin-4-yl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the pyrazole ring can affect its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-(6-chloropyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-5-15-16(7(8)2)10-4-9(12)13-6-14-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVOWIWEKMQPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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